[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol
Overview
Description
[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of [1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol involves several steps. One common synthetic route includes the reaction of 4-methoxy-2,6-dimethylbenzenesulfonyl chloride with piperidine, followed by the reduction of the resulting sulfonyl piperidine derivative to obtain the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and have similar chemical properties and applications.
Sulfonyl compounds: These compounds contain the sulfonyl group and exhibit similar reactivity and chemical behavior.
Methanol derivatives: These compounds contain the methanol group and have similar functional properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H23NO4S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C15H23NO4S/c1-11-8-14(20-3)9-12(2)15(11)21(18,19)16-7-5-4-6-13(16)10-17/h8-9,13,17H,4-7,10H2,1-3H3 |
InChI Key |
DMKKDYIRJKJDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2CO)C)OC |
Origin of Product |
United States |
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